Mulberroside C

Description

Properties

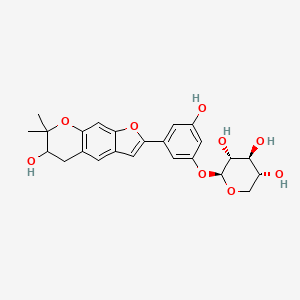

IUPAC Name |

(2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20?,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVJCFZJKPEJRL-BOWLQXBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908083 | |

| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102841-43-0 | |

| Record name | Mulberroside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl)-5-hydroxyphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Mulberroside C: A Technical Guide to its Discovery and Isolation from Morus alba

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morus alba, commonly known as white mulberry, has a long-standing history in traditional medicine, with various parts of the plant utilized for their therapeutic properties.[1] Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, including flavonoids, alkaloids, and stilbenoids.[1][2][3][4] Among these, Mulberroside C, a glycosylated stilbenoid, has garnered significant attention for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from Morus alba, presenting detailed experimental protocols, quantitative data, and a visualization of its implicated signaling pathways to support further research and drug development endeavors.

Discovery and Bioactivity of this compound

This compound is recognized as a primary bioactive constituent of Morus alba, particularly identified in the root bark and stem bark.[1][5][6] Its discovery has been propelled by investigations into the plant's traditional uses, leading to the isolation and characterization of its various chemical components. This compound has demonstrated a range of pharmacological effects, with notable antiviral and antiplatelet activities.[1][5]

Recent studies have highlighted its potential in the treatment of leukopenia, a condition characterized by a low white blood cell count, often induced by chemotherapy and radiotherapy.[1] Furthermore, its anti-HIV potential has been explored, with studies indicating that this compound exhibits inhibitory activity against the virus.[6] A significant area of research has focused on its role as an antiplatelet agent, where it has been shown to inhibit platelet aggregation and thrombus formation, suggesting its potential as a therapeutic agent for cardiovascular diseases.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound.

| Agonist | This compound Concentration (μM) | Inhibition of Platelet Aggregation (%) | IC50 (μM) |

| Collagen | 50 | 17.9 | ~75 |

| 75 | 43.9 | ||

| 100 | 81.8 | ||

| 150 | 96.2 | ||

| Thrombin | 50-150 | Dose-dependent inhibition | Not specified |

| U46619 | 50-150 | Dose-dependent inhibition | Not specified |

| Parameter | Control | This compound (50-150 μM) |

| Thromboxane A2 (TXA2) Production (ng/10⁸ platelets) | 66.2 ± 1.8 | Dose-dependent inhibition |

| Fibrinogen Binding to αIIb/β3 (%) | 93.7 ± 3.9 | Significantly decreased |

Experimental Protocols

Isolation and Purification of this compound from Morus alba

This protocol is a synthesized methodology based on common practices for isolating stilbenoids and other phenolic compounds from Morus alba.

a. Plant Material and Extraction:

-

Plant Material: Dried root bark or stem bark of Morus alba is finely powdered.

-

Extraction: The powdered material is extracted with 80% aqueous ethanol at room temperature with continuous stirring for 24 hours. The process is repeated three times. The collected extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b. Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the presence of this compound. Typically, this compound will be enriched in the more polar fractions like ethyl acetate or n-butanol.

c. Column Chromatography:

-

The enriched fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform and methanol. Fractions are collected and analyzed by TLC/HPLC.

-

Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules and pigments.

d. Preparative HPLC:

-

Final purification is achieved by preparative HPLC on a C18 column.

-

A gradient of acetonitrile and water is used as the mobile phase.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The purity is confirmed by analytical HPLC and structural elucidation is performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Antiplatelet Activity Assays

a. Platelet Preparation:

-

Human whole blood is collected from healthy volunteers and anticoagulated with acid-citrate-dextrose (ACD) solution.

-

Platelet-rich plasma (PRP) is obtained by centrifugation at 150 × g for 15 minutes.

-

Washed platelets are prepared by centrifuging the PRP at 1200 × g for 15 minutes and resuspending the pellet in a buffer solution.

b. Platelet Aggregation Assay:

-

Washed platelets (10⁸/mL) are preincubated with various concentrations of this compound (50–150 μM) or vehicle for 2 minutes at 37°C in an aggregometer.[7]

-

Platelet aggregation is induced by adding an agonist such as collagen (2.5 μg/mL), thrombin, or U46619.[7]

-

The change in light transmission is recorded for 6 minutes to measure the extent of aggregation.[7]

c. Serotonin and ATP Release Assay:

-

Following the platelet aggregation assay, the reaction is stopped, and the mixture is centrifuged at 500 × g.[7]

-

The supernatant is collected to measure the released serotonin and ATP using commercially available ELISA kits.[7]

d. Fibrin Clot Retraction Assay:

-

Platelet-rich plasma (300 μL) is incubated with this compound (50–150 μM) for 30 minutes at 37°C.[7]

-

Clot retraction is initiated by the addition of thrombin (0.05 U/mL).[7]

-

After 15 minutes, the retracted clot is photographed, and the area is quantified using image analysis software.[7]

Visualizing the Molecular Mechanisms

Signaling Pathways Modulated by this compound

This compound exerts its antiplatelet effects by modulating key intracellular signaling pathways. It has been shown to up-regulate cyclic nucleotide signaling pathways (cAMP and cGMP) and down-regulate the phosphorylation of proteins involved in platelet activation, such as extracellular signal-regulated kinase (ERK).[7][8]

Workflow for the isolation and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. contaminantdb.ca [contaminantdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Mulberroside C: A Technical Guide for Researchers

An In-depth Examination of the Distribution, Extraction, and Analysis of a Promising Bioactive Compound

Introduction

Mulberroside C, a stilbenoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, which includes resveratrol, this compound exhibits a range of biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound in various plant parts, with a primary focus on species within the Morus genus, commonly known as mulberry. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation to facilitate further investigation and application of this compound.

Distribution of this compound in Plant Tissues

Current scientific literature indicates that this compound is predominantly found in the root bark of mulberry trees, particularly Morus alba[1]. While other related stilbenoids like Mulberroside A and Mulberroside F have been quantified in various parts of the mulberry plant, including leaves and stems, specific quantitative data for this compound across different plant tissues remains limited. The following table summarizes the known distribution of this compound and related compounds based on available research.

| Plant Part | Morus alba | Other Morus Species | Primary Compounds Quantified |

| Root Bark | Present[1] | Present | Mulberroside A, Kuwanon G, Morusin[2] |

| Twigs | Not reported | Not widely reported | Mulberroside A, Oxyresveratrol[2] |

| Leaves | Not reported | Not widely reported | Mulberroside F, Chlorogenic acid, Rutin[2] |

| Fruit | Not reported | Not widely reported | Anthocyanins, Phenolic Acids |

| Stem Bark | Present[3][4] | Present | This compound (qualitative)[3][4] |

Experimental Protocols

Extraction of this compound from Mulberry Root Bark

The following protocol is an adapted method for the efficient extraction of this compound from mulberry root bark, based on established procedures for similar stilbenoids.

Materials:

-

Dried and powdered mulberry root bark

-

80% Methanol or 80% Ethanol

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Distilled water

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Maceration and Ultrasonic Extraction:

-

Suspend the powdered root bark in 80% methanol or ethanol at a 1:10 (w/v) ratio.

-

Sonication of the mixture for 30-60 minutes at room temperature is recommended to enhance extraction efficiency.

-

Macerate the mixture for 24 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

-

This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are the primary candidates for containing this compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a validated HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile is commonly employed for the separation of stilbenoids[5].

-

A typical gradient might start at 10-20% B, increasing to 80-90% B over 30-40 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectra of related compounds, a detection wavelength in the range of 300-320 nm is appropriate for this compound[5].

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Dissolve the dried extracts (from the extraction protocol) in the initial mobile phase composition or methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

-

Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (R²) > 0.999 is desirable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Precision and Accuracy: Assess by performing intra-day and inter-day analyses of standard solutions at different concentrations.

-

Recovery: Evaluate by spiking a known amount of this compound standard into a sample matrix and calculating the percentage recovery.

Visualizations

Biosynthetic Pathway of Stilbenoids

The following diagram illustrates the general biosynthetic pathway of stilbenoids, including the precursors to this compound.

Caption: General biosynthetic pathway of stilbenoids.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the extraction and quantification of this compound from plant material.

Caption: Workflow for this compound extraction and analysis.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and analysis of this compound. While the root bark of Morus alba is identified as the primary source, further quantitative studies are necessary to determine its concentration in other plant parts and species. The provided experimental protocols offer a robust framework for the extraction and quantification of this compound, enabling researchers to further explore its pharmacological potential. The visualizations of the biosynthetic pathway and experimental workflow serve as valuable tools for understanding the origin and analytical process of this promising natural compound.

References

- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]

Mulberroside C: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside C is a phenolic glycoside isolated from the root bark of Morus alba L., commonly known as white mulberry.[1][2] It belongs to the 2-arylbenzofuran class of natural products, a group of compounds noted for their diverse biological activities.[2] As a bioactive constituent of a plant with a long history in traditional medicine, this compound has attracted scientific interest for its potential pharmacological effects, including antiviral and antiplatelet activities. This document provides a detailed technical overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound.

Chemical Structure and Stereochemistry

This compound is a complex glycoside. Its structure consists of a polycyclic aglycone linked to a pentose sugar moiety.

Aglycone Structure: The aglycone is a derivative of a 2-arylbenzofuran fused with a dihydropyran ring system. Specifically, it is a (6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][3]benzopyran-2-yl)phenol structure. This intricate scaffold features multiple aromatic and heterocyclic rings with several hydroxyl and methyl substituents.

Glycosidic Moiety: The sugar unit attached to the aglycone is a D-xylopyranose.

Glycosidic Linkage: The D-xylopyranose is linked to the aglycone's phenolic ring via an O-glycosidic bond. The stereochemistry of this linkage is beta (β), a common configuration for naturally occurring glycosides. The full chemical name, reflecting this linkage, is (2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol.

Stereocenters: this compound possesses five defined stereocenters. Four are located on the β-D-xylopyranoside ring, dictating its characteristic chair conformation. An additional chiral center is present on the dihydropyran ring of the aglycone at the carbon bearing a hydroxyl group. The specific stereochemistry is crucial for its molecular shape and biological interactions.

Quantitative Data

The physicochemical and spectroscopic properties of this compound are summarized below for reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102841-43-0 | [3][4] |

| Molecular Formula | C₂₄H₂₆O₉ | [1] |

| Molecular Weight | 458.46 g/mol | [1][4] |

| Exact Mass | 458.15768 g/mol | |

| Appearance | Solid Powder | [1] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |

| Purity | ≥98% (Commercially available) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| Mass Spectrometry (MS) | Adducts ([M+H]⁺, [M+Na]⁺, etc.) Predicted Collision Cross Section (CCS) values are available in public databases. | |

| ¹H NMR | Used for structural elucidation. Complete assigned spectral data is not available in the cited literature. | [1] |

| ¹³C NMR | Used for structural elucidation. Complete assigned spectral data is not available in the cited literature. | [1] |

Experimental Protocols

The isolation and structural characterization of this compound require a multi-step process involving extraction, purification, and spectroscopic analysis.

Protocol 1: Isolation and Purification from Morus alba

This protocol is a representative procedure synthesized from common phytochemical isolation methodologies.

-

Plant Material Preparation:

-

Obtain dried root barks of Morus alba L..

-

Grind the material into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate or ultrasonicate the powdered plant material with 70-80% aqueous ethanol at a 1:10 (w/v) ratio.

-

Perform the extraction for 2-12 hours. Repeat the process twice to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

First, partition against n-hexane to remove nonpolar constituents like fats and chlorophyll.

-

Next, partition the aqueous layer against ethyl acetate. This compound and other moderately polar compounds will move to the ethyl acetate fraction.

-

Finally, partition the remaining aqueous layer with n-butanol.

-

-

Concentrate the ethyl acetate fraction, which is typically enriched with this compound.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol or a similar solvent system.

-

Size-Exclusion Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size.

-

Reversed-Phase Chromatography: The final purification step often involves a reversed-phase C18 (ODS) column, eluting with a methanol-water or acetonitrile-water gradient. This step is highly effective for isolating pure this compound.

-

-

Purity Assessment:

-

Analyze the purified compound using High-Performance Liquid Chromatography (HPLC) to confirm its purity (typically >98%).

-

Protocol 2: Structural Elucidation

The definitive structure of an isolated compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Perform High-Resolution Mass Spectrometry (HR-MS), typically with an Electrospray Ionization (ESI) source, to determine the exact mass of the molecular ion.

-

Calculate the molecular formula from the exact mass.

-

Analyze the fragmentation pattern (MS/MS) to identify characteristic losses, such as the xylopyranose unit, which helps confirm the glycosidic nature of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Acquire a ¹H NMR spectrum to identify the number and types of protons (aromatic, aliphatic, hydroxyl, anomeric). Coupling constants (J-values) provide information about proton connectivity.

-

Acquire a ¹³C NMR spectrum, often along with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

Acquire 2D NMR spectra to establish the final structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the xylose ring).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the aglycone fragments and linking the xylose unit to the aglycone at the correct position.

-

-

-

Data Interpretation:

-

Integrate all spectroscopic data to assemble the planar structure.

-

Determine the relative stereochemistry using coupling constants and Nuclear Overhauser Effect (NOE) experiments.

-

Confirm the absolute stereochemistry by comparing data with known compounds, through chemical derivatization, or by advanced chiroptical methods.

-

References

An In-depth Technical Guide to Mulberroside C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Mulberroside C, a bioactive compound isolated from the root bark of Morus alba L. (white mulberry). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Physicochemical Properties

This compound is a glycosidic derivative of 2-arylbenzofuran. Its core structure and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₆O₉ | [1] |

| Molecular Weight | 458.46 g/mol | [1] |

| CAS Number | 102841-43-0 | - |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO (≥75.6 mg/mL) and Ethanol (≥15.07 mg/mL with sonication); Insoluble in water. | - |

| Predicted Density | 1.470 ± 0.06 g/cm³ | - |

| Predicted Boiling Point | 735.5 ± 60.0 °C | - |

| Predicted Flash Point | 398.6 ± 32.9 °C | - |

| Predicted Refractive Index | 1.674 | - |

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran and phenyl rings, protons of the furan ring, and the xylopyranoside moiety. The chemical shifts and coupling constants of these protons would be characteristic of their specific chemical environments.

-

¹³C-NMR: The carbon NMR spectrum will display distinct signals for each of the 24 carbon atoms in the molecule. The chemical shifts will be indicative of the type of carbon (aromatic, aliphatic, glycosidic) and its neighboring functional groups.[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[6][7][8][9]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl groups) | ~3400 (broad) |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic) | ~2900 |

| C=C (aromatic) | ~1600-1450 |

| C-O (ethers and alcohols) | ~1250-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or ethanol, is expected to show absorption maxima characteristic of its 2-arylbenzofuran chromophore.[10][11][12][13] Based on similar structures, the λmax is anticipated in the range of 280-330 nm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.[14][15][16][17][18]

-

Positive Ion Mode: Expected to show a protonated molecule [M+H]⁺ at m/z 459.16. Fragmentation would likely involve the loss of the xylose sugar moiety.

-

Negative Ion Mode: Expected to show a deprotonated molecule [M-H]⁻ at m/z 457.14.

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, with its antiplatelet effects being the most extensively studied.

Antiplatelet Activity

This compound has demonstrated potent antiplatelet activity by inhibiting agonist-induced platelet aggregation.[14][19] This effect is mediated through the modulation of several key signaling pathways.

Caption: this compound inhibits platelet aggregation.

Putative Anti-inflammatory and Antioxidant Mechanisms

Based on studies of related compounds from Morus alba, this compound is hypothesized to exert anti-inflammatory and antioxidant effects through the inhibition of the MAPK and NF-κB signaling pathways.[19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. Mulberroside F from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. uab.edu [uab.edu]

- 19. researchgate.net [researchgate.net]

- 20. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Mulberroside C: A Technical Guide for Researchers

An In-depth Examination of Mulberroside C's Solubility in Common Organic Solvents for Application in Research and Drug Development.

Introduction

This compound, a glycosylated stilbenoid found predominantly in the root bark of Morus alba L., has garnered significant interest within the scientific community.[1][2] Its diverse pharmacological activities, including antiplatelet, anticoagulant, and antiviral effects, underscore its potential as a therapeutic agent.[1] A critical parameter for the successful development and application of any bioactive compound is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents, presents a detailed experimental protocol for solubility determination, and illustrates key signaling pathways influenced by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.

| Solvent | Solubility (mg/mL) | Method/Conditions |

| Dimethyl Sulfoxide (DMSO) | ≥75.6 | Not specified |

| Dimethyl Sulfoxide (DMSO) | 62.5 | Ultrasound-assisted |

| Ethanol (EtOH) | ≥15.07 | With ultrasonic treatment |

| Methanol | Soluble | Quantitative data not available |

| Pyridine | Soluble | Quantitative data not available |

| Water | Insoluble | Not specified |

Note: The variability in reported DMSO solubility may be attributed to factors such as the purity of the compound, the specific experimental conditions, and the use of techniques like sonication to enhance dissolution.[3]

Experimental Protocols

Accurate and reproducible determination of solubility is paramount in preclinical research. The following is a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Protocol: Solubility Determination by Shake-Flask Method and HPLC Analysis

1. Materials and Reagents:

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

HPLC column (e.g., C18 column)

-

Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

-

Standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial and vortex for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[4][5][6]

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.[7]

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.[8]

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for similar natural products.[9] Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of this compound.

-

Inject the prepared standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.

-

Dilute the filtered saturated solution of this compound with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the tested solvent.

-

Signaling Pathway Visualizations

Understanding the mechanism of action of a bioactive compound is crucial for its therapeutic application. This compound has been shown to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two of these pathways.

Caption: Inhibition of the p38 MAPK/cPLA2 signaling pathway by this compound, leading to reduced platelet aggregation.

Caption: this compound activates the RAS/ERK pathway via the IL-23 receptor, promoting neutrophil generation.

Conclusion

This technical guide provides essential information on the solubility of this compound in various organic solvents, offering a practical protocol for its determination and visual representations of its known signaling pathways. While quantitative data is available for DMSO and ethanol, further studies are warranted to quantify its solubility in other common organic solvents to provide a more complete profile. The provided experimental protocol offers a robust framework for researchers to conduct their own solubility assessments. The visualization of the signaling pathways offers insights into the molecular mechanisms underlying the pharmacological effects of this compound, which can guide future research and drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 3. glpbio.com [glpbio.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Mulberroside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside C, a stilbenoid glycoside found in the root bark and other parts of Morus alba (white mulberry), is a subject of growing interest within the scientific community. While its primary pharmacological investigations have often centered on other biological activities, its structural similarity to other known antioxidant compounds, such as resveratrol and oxyresveratrol, suggests a significant potential for free radical scavenging and cytoprotective effects. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available data, detailed experimental methodologies for key antioxidant assays, and a proposed signaling pathway through which it may exert its antioxidant effects. Due to the limited availability of direct quantitative data for this compound in the public domain, this guide also includes data from closely related compounds and mulberry extracts to provide a broader context for its potential efficacy.

Quantitative Antioxidant Activity Data

While specific IC50 values for this compound in common antioxidant assays are not widely reported in the available scientific literature, the antioxidant potential of extracts from Morus alba and its other isolated stilbenoids have been documented. This data provides a valuable benchmark for estimating the potential activity of this compound.

Table 1: DPPH Radical Scavenging Activity of Morus alba Extracts and Related Compounds

| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Morus alba Fruit Flavonoid Extract | 518 | Ascorbic Acid | 186[1] |

| Morus alba Root Bark n-BuOH Fraction | 20-40 | - | - |

| Mulberroside A | >100 | Oxyresveratrol | 15.6 |

Table 2: ABTS Radical Scavenging Activity of Morus alba Extracts and Related Compounds

| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Morus alba Root Bark n-BuOH Fraction | 5-20 | - | - |

| Mulberroside A | >100 | Oxyresveratrol | 10.2 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Morus alba Extracts

| Sample | FRAP Value (mmol Fe2+/g) |

| Morus alba Fruit Extract (Dechang, ZS variety) | 133.083 ± 5.603 |

| Morus alba Fruit Extract (Shuangcheng, QY variety) | 13.321 ± 1.014 |

Table 4: Superoxide Radical Scavenging Activity

| Sample | Activity |

| Mulberroside F | Exhibited superoxide scavenging activity, but the effect was considered low.[2] |

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent.

-

In a microplate well or a cuvette, add a fixed volume of the DPPH solution to a specific volume of the sample or standard solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and a positive control (e.g., Trolox, ascorbic acid).

-

Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare various concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).

-

Add a small volume of the sample or standard to a fixed volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using the ferrous sulfate solution, and the results for the samples are expressed as Fe²⁺ equivalents (e.g., in mmol Fe²⁺/g of sample).

Superoxide Radical (O₂•−) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals. Superoxide radicals can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye, which can be measured spectrophotometrically. The presence of an antioxidant inhibits this reduction.

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADH solution, NBT solution, and the sample (this compound) at various concentrations.

-

Initiate the reaction by adding PMS solution to the mixture.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance of the formazan produced at approximately 560 nm.

-

The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value is determined from a plot of scavenging percentage against sample concentration.

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

Proposed Signaling Pathway for Antioxidant Activity of this compound

While direct evidence for this compound activating the Nrf2 pathway is still emerging, studies on the structurally similar stilbenoid, oxyresveratrol, have shown its ability to activate this critical antioxidant response pathway.[1] Therefore, a similar mechanism is proposed for this compound.

Caption: Proposed Nrf2 signaling pathway for this compound's antioxidant effect.

Discussion and Future Directions

The available data on Morus alba extracts and related stilbenoids strongly suggest that this compound possesses significant antioxidant properties. The primary mechanism of action is likely through direct free radical scavenging, as indicated by the reactivity of similar compounds in DPPH, ABTS, and superoxide radical scavenging assays. Furthermore, the potential activation of the Nrf2 signaling pathway represents a crucial indirect antioxidant mechanism, leading to the upregulation of a suite of endogenous antioxidant and detoxification enzymes.

However, to fully elucidate the antioxidant profile of this compound, further research is imperative. Specifically, studies focusing on the isolated compound are needed to determine its precise IC50 values in a range of antioxidant assays. Moreover, mechanistic studies are required to definitively confirm the activation of the Nrf2 pathway by this compound and to identify the upstream signaling molecules involved. Such research will be invaluable for the potential development of this compound as a novel therapeutic agent for conditions associated with oxidative stress.

References

Preliminary Cytotoxic Screening of Mulberroside C on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual framework for conducting a preliminary cytotoxic screening of Mulberroside C, a natural compound found in mulberry plants, against various cancer cell lines. Due to the limited publicly available data specifically on the cytotoxic effects of this compound on cancer cells, this document outlines a generalized yet detailed approach based on established protocols for natural product screening.

Introduction

This compound is a glycosylated stilbenoid found in the root bark and stems of mulberry species (Morus spp.). While research has explored its various pharmacological properties, including anti-inflammatory and antiviral activities, its potential as a cytotoxic agent against cancer cells remains an area of active investigation.[1] Preliminary cytotoxic screening is a critical first step in the drug discovery pipeline to identify and characterize novel anti-cancer compounds.[2][3] This guide details the experimental protocols, data analysis, and potential mechanistic pathways involved in evaluating the cytotoxic potential of this compound.

Experimental Protocols

A typical preliminary cytotoxic screening of a natural product like this compound involves a series of well-defined in vitro assays to determine its effect on cancer cell viability and proliferation.[4][5][6]

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected to represent different cancer types (e.g., breast, lung, colon, leukemia). Commonly used cell lines for initial screening include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and Jurkat (T-cell leukemia). The cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[6]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the old medium from the plates and add 100 µL of the fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry can be performed.

Materials:

-

This compound

-

Selected cancer cell lines

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Data Presentation

Quantitative data from the cytotoxic screening should be summarized in a clear and structured format for easy comparison.

Table 1: Representative IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Representative] |

| MCF-7 | Breast Adenocarcinoma | 48 | 75.3 |

| A549 | Lung Carcinoma | 48 | 92.1 |

| HCT116 | Colorectal Carcinoma | 48 | 68.5 |

| Jurkat | T-cell Leukemia | 48 | 55.8 |

Note: The IC50 values presented are hypothetical and for illustrative purposes due to the limited publicly available data on this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxic screening of this compound.

Hypothetical Signaling Pathway

Based on the known mechanisms of other stilbenoids and natural compounds from mulberry, this compound could potentially induce apoptosis through the intrinsic mitochondrial pathway. This hypothetical pathway is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmatest.com [pharmatest.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Mulberroside C: A Technical Guide to its Natural Abundance and Analysis in Morus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of Mulberroside C, a bioactive compound of interest within various Morus (mulberry) species. While this compound has been identified as a constituent of Morus alba, particularly in its root and stem bark, a comprehensive quantitative survey across different Morus species and plant parts is not extensively documented in current scientific literature.[1][2] This guide, therefore, provides a detailed overview of the available quantitative data for closely related and structurally similar compounds, namely Mulberroside A and Mulberroside F, to serve as a valuable proxy for researchers. Furthermore, it outlines detailed experimental protocols for the extraction and quantification of these compounds, which are directly applicable to the analysis of this compound.

Quantitative Abundance of Related Mulberrosides

To provide a comparative perspective, the following tables summarize the quantitative data for Mulberroside A and Mulberroside F in different Morus species and plant parts, as reported in various studies. This data highlights the significant variability in compound concentration depending on the species, the specific plant organ, and even the cultivation method (wild-grown vs. in vitro).

Table 1: Natural Abundance of Mulberroside A in Morus Species

| Morus Species | Plant Part | Cultivation/Origin | Mulberroside A Content (mg/g Dry Weight) | Source(s) |

| Morus alba | Root Bark | Not Specified | 100.19 ± 63.62 | [3] |

| Morus alba | Twigs | Not Specified | 44.55 ± 34.61 | [3] |

| Morus alba | Cell Suspension Culture | Elicited with Salicylic Acid | 37.9 ± 1.5 | [4] |

| Morus alba | Cell Suspension Culture | Elicited with Yeast Extract | 33.2 ± 3.8 | [4] |

Table 2: Natural Abundance of Mulberroside F in Morus Species

| Morus Species | Plant Part | Cultivation/Origin | Mulberroside F Content (µg/g Dry Weight) | Source(s) |

| Morus spp. | Roots | Soil-grown | 121.52 ± 6.59 | [5] |

| Morus spp. | Leaves | Soil-grown | 30.85 ± 5.98 | [5] |

| Morus spp. | Roots | In Vitro Culture | 207.35 ± 23.42 | [5] |

| Morus spp. | Callus | In Vitro Culture | 160.97 ± 17.08 | [5] |

Experimental Protocols for Quantification

The following sections detail the methodologies for the extraction and quantitative analysis of mulberrosides and related phenolic compounds from Morus species. These protocols can be adapted for the specific quantification of this compound.

Sample Preparation and Extraction

A generalized and robust protocol for the extraction of mulberrosides from various plant tissues is as follows:

-

Sample Collection and Pre-processing: Collect the desired plant material (e.g., root bark, leaves, twigs). The samples should be washed to remove any soil or debris. For accurate quantification based on dry weight, the material should be freeze-dried or oven-dried at a low temperature (e.g., 40-60°C) to a constant weight.

-

Grinding: The dried plant material is ground into a fine powder using a laboratory mill or mortar and pestle. This increases the surface area for efficient solvent extraction.

-

Solvent Extraction:

-

Weigh a precise amount of the powdered sample (e.g., 100 mg to 1 g).

-

Add a suitable solvent. Methanol or ethanol, often in aqueous solutions (e.g., 60-80%), are commonly used for extracting phenolic compounds like mulberrosides.[5]

-

Employ an efficient extraction technique. Sonication for 20-30 minutes in a cold water bath is a common method to enhance extraction efficiency.[5] Maceration with shaking for a specified period (e.g., 1-24 hours) can also be used.

-

-

Centrifugation and Filtration:

-

After extraction, centrifuge the mixture at high speed (e.g., 10,000-13,000 rpm) for 10-15 minutes to pellet the solid plant material.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before analytical injection.[5]

-

High-Performance Liquid Chromatography (HPLC-DAD) Analysis

HPLC with a Diode Array Detector (DAD) is a standard method for the quantification of known compounds.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD.

-

Column: A reversed-phase C18 column is typically used for the separation of these compounds. Common dimensions are 4.6 mm x 250 mm with a 5 µm particle size.[5]

-

Mobile Phase: A gradient elution using a two-solvent system is common.

-

Elution Gradient: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute more hydrophobic compounds, before returning to the initial conditions for column re-equilibration. For example: 0-10 min, 10-26% B; 10-25 min, 26-40% B; 25-45 min, 40-65% B.[7]

-

Flow Rate: A flow rate of 0.8 to 1.0 mL/min is standard.[5][7]

-

Detection: The DAD can monitor multiple wavelengths simultaneously. For mulberrosides and related stilbenoids, a detection wavelength of around 320 nm is often used.[5]

-

Quantification: A calibration curve is generated using certified standards of this compound at various concentrations. The concentration in the samples is then determined by comparing the peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

For higher sensitivity and selectivity, especially in complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.

-

Instrumentation: A UPLC or HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a Triple Quadrupole (QqQ) instrument.[8][9]

-

Chromatography: The column and mobile phase conditions are similar to those used in HPLC-DAD, but often with UPLC columns (e.g., 2.1 mm x 100 mm, <2 µm particle size) for better resolution and faster analysis times.[8]

-

Ionization: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to obtain comprehensive data, although negative mode is often preferred for phenolic compounds.[8]

-

Mass Analysis:

-

Full Scan (QTOF): Used for identification of compounds by determining their accurate mass and fragmentation patterns.

-

Multiple Reaction Monitoring (MRM) (QqQ): Used for highly sensitive and specific quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions (fragments).

-

-

Quantification: Stable isotope dilution analysis, where a known amount of an isotopically labeled standard is added to the sample, is the gold standard for accurate quantification with LC-MS/MS.[9] Alternatively, a standard calibration curve can be used.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from Morus species.

Caption: General workflow for this compound extraction and quantification.

This guide provides a foundational understanding for researchers interested in the quantification of this compound. While direct quantitative data remains a research gap, the provided information on related compounds and detailed analytical methodologies offers a solid starting point for future investigations into the natural abundance of this promising bioactive molecule in the Morus genus.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantitative Comparison of the Marker Compounds in Different Medicinal Parts of Morus alba L. Using High-Performance Liquid Chromatography-Diode Array Detector with Chemometric Analysis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mulberroside F from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biozoojournals.ro [biozoojournals.ro]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quantification of mulberrin and morusin in mulberry and other food plants via stable isotope dilution analysis using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Mulberroside C: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Mulberroside C, a naturally occurring 2-arylbenzofuran glycoside found in Morus alba (white mulberry). This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and analysis, to support research and development efforts.

Spectroscopic Data for this compound

The structural elucidation of this compound is achieved through the combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The following tables summarize the key quantitative data for the unambiguous identification of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.92 | s | |

| H-4 | 7.32 | d | 8.4 |

| H-5 | 6.90 | d | 8.4 |

| H-2' | 6.80 | d | 2.0 |

| H-4' | 6.26 | t | 2.0 |

| H-6' | 6.80 | d | 2.0 |

| H-1'' (Glucose) | 4.88 | d | 7.5 |

| H-2'' (Glucose) | 3.45 | m | |

| H-3'' (Glucose) | 3.40 | m | |

| H-4'' (Glucose) | 3.35 | m | |

| H-5'' (Glucose) | 3.30 | m | |

| H-6''a (Glucose) | 3.85 | dd | 12.0, 2.0 |

| H-6''b (Glucose) | 3.68 | dd | 12.0, 5.5 |

Note: The assignments are based on the analysis of 2-arylbenzofuran derivatives isolated from Morus alba and may require further 2D NMR experiments for definitive confirmation.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 158.0 |

| C-3 | 102.5 |

| C-3a | 118.8 |

| C-4 | 122.5 |

| C-5 | 112.0 |

| C-6 | 156.5 |

| C-7 | 95.8 |

| C-7a | 159.5 |

| C-1' | 132.0 |

| C-2' | 103.2 |

| C-3' | 159.0 |

| C-4' | 99.5 |

| C-5' | 159.0 |

| C-6' | 106.5 |

| C-1'' (Glucose) | 104.0 |

| C-2'' (Glucose) | 75.0 |

| C-3'' (Glucose) | 78.0 |

| C-4'' (Glucose) | 71.5 |

| C-5'' (Glucose) | 78.5 |

| C-6'' (Glucose) | 62.8 |

Note: The assignments are based on the analysis of 2-arylbenzofuran derivatives isolated from Morus alba and may require further 2D NMR experiments for definitive confirmation.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) is a powerful tool for determining the elemental composition and molecular weight of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₄H₂₆O₉ |

| Molecular Weight | 458.1577 |

| Ionization Mode | ESI- |

| Observed m/z | [M-H]⁻ at 457.1499 |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Morus alba

A general procedure for the isolation of 2-arylbenzofuran derivatives from the root bark of Morus alba is as follows:

-

Extraction: Dried and powdered root bark of Morus alba is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Chromatographic Purification: The EtOAc or n-BuOH fraction, which typically contains this compound, is subjected to a series of column chromatography steps. This may include silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC) using a C18 reversed-phase column. Gradient elution with a mobile phase consisting of water and acetonitrile or methanol is commonly employed to achieve separation.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Standard parameters are used for ¹H NMR acquisition, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to single peaks for each carbon atom.

-

2D NMR: For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Mass Spectrometry

High-resolution mass spectra are acquired using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

-

Ionization: ESI is typically performed in the negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can help to confirm the structure, particularly the nature and position of the glycosidic linkage.

Conclusion

The spectroscopic data and experimental protocols presented in this guide provide a solid foundation for the confident identification and characterization of this compound. For researchers in natural product chemistry, pharmacology, and drug development, this information is crucial for ensuring the quality and purity of the compound used in further studies. The application of 2D NMR techniques is highly recommended for the definitive assignment of all proton and carbon signals, and MS/MS analysis is invaluable for confirming the structural integrity of the molecule.

Investigating the Bioavailability and Metabolism of Mulberroside C: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioavailability and metabolism of Mulberroside C is limited in publicly available scientific literature. This guide leverages comprehensive data from its close structural analog, Mulberroside A, to provide a scientifically inferred overview of the potential pharmacokinetic profile of this compound. Both are stilbenoid glycosides found in Morus alba, and thus, similar metabolic pathways can be anticipated.

Introduction

This compound, a 2-arylbenzofuran derivative found in the root bark of Morus alba, has garnered interest for its potential therapeutic properties, including antiviral and antiplatelet activities.[1] Understanding its bioavailability and metabolic fate is crucial for the development of novel therapeutics. This technical guide provides a comprehensive overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of this compound, based on extensive studies of its analog, Mulberroside A.

Predicted Bioavailability and Intestinal Absorption

Based on studies of Mulberroside A, this compound is expected to have low oral bioavailability.[2][3] The glycosidic nature of these compounds suggests that they are likely subject to significant first-pass metabolism in the intestine and liver.

Key Factors Influencing Bioavailability:

-

Intestinal Permeability: Mulberroside A exhibits poor permeability across Caco-2 cell monolayers, a model of the human intestinal epithelium, suggesting that this compound likely shares this characteristic.[4][5] The primary mechanism of transport is expected to be passive diffusion.[4][5]

-

Intestinal Microbiota Metabolism: A critical determinant of the bioavailability of stilbenoid glycosides is their metabolism by intestinal bacteria.[4][5] It is highly probable that gut microbiota hydrolyze the glycosidic bonds of this compound, releasing its aglycone and mono-glucoside metabolites.[6] This biotransformation is a key step for subsequent absorption.[4][5]

Metabolism

The metabolism of this compound is predicted to be extensive and occur in two primary phases: intestinal and hepatic metabolism.

Intestinal Metabolism

Upon oral administration, this compound is expected to undergo significant transformation by the gut microbiota. The primary metabolic reaction is anticipated to be deglycosylation, leading to the formation of its aglycone.[4][5][6]

Hepatic Metabolism

Following absorption, the metabolites of this compound, primarily its aglycone, are likely transported to the liver via the portal vein, where they undergo extensive Phase II metabolism. Key metabolic pathways for the aglycone of Mulberroside A, oxyresveratrol, include glucuronidation and sulfation.[3][7][8] It is reasonable to expect a similar metabolic fate for the aglycone of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Mulberroside A, which can be used as a reference for predicting the behavior of this compound.

Table 1: Pharmacokinetic Parameters of Mulberroside A in Rats

| Parameter | Value | Reference |

| Bioavailability | Poor | [3][8] |

| Primary Metabolites | Oxyresveratrol-2-O-β-D-glucopyranoside, Oxyresveratrol-3'-O-β-D-glucopyranoside, Oxyresveratrol | [6] |

Table 2: In Vitro Permeability of Mulberroside A in Caco-2 Cells

| Direction | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |

| Apical to Basolateral | Low (specific value not provided) | [4][5] |

| Basolateral to Apical | Low (specific value not provided) | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments performed on Mulberroside A are provided below to guide future research on this compound.

In Vivo Pharmacokinetic Study in Rats

-

Drug Administration: Oral gavage of Mulberroside A solution.[3]

-

Sample Collection: Blood, urine, and feces collected at various time points.[3]

-

Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for the identification and quantification of the parent compound and its metabolites.[3]

In Vitro Intestinal Permeability Assay

-

Cell Line: Caco-2 cells cultured on Transwell inserts to form a confluent monolayer.[4][5]

-

Procedure: Mulberroside A is added to either the apical or basolateral side of the Transwell. Samples are collected from the opposite side at various time points.

-

Analysis: The concentration of Mulberroside A in the collected samples is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

In Vitro Metabolism with Intestinal Microbiota

-

Source of Microbiota: Fresh fecal samples from humans or rats.[5]

-

Incubation: Mulberroside A is incubated with the fecal slurry under anaerobic conditions.[4][5]

-

Analysis: The reaction mixture is analyzed at different time points by HPLC or LC-MS to identify the metabolites formed.[4][5]

In Vitro Hepatic Metabolism Assay

-

System: Rat liver microsomes or S9 fractions.

-

Cofactors: NADPH for Phase I reactions; UDPGA for glucuronidation and PAPS for sulfation in Phase II reactions.

-

Procedure: Mulberroside A or its aglycone is incubated with the liver fractions and cofactors.

-

Analysis: The formation of metabolites is monitored by HPLC or LC-MS.

Visualizations

Predicted Metabolic Pathway of this compound

The following diagram illustrates the predicted metabolic pathway of this compound, extrapolated from the known metabolism of Mulberroside A.

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo pharmacokinetic study.

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Conclusion

References